1-(2-ethyl-1H-benzimidazol-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol
Description
1-(2-ethyl-1H-benzimidazol-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol is an organic compound that features a benzimidazole ring, a naphthalene moiety, and a propanol group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
1-(2-ethylbenzimidazol-1-yl)-3-naphthalen-2-yloxypropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-2-22-23-20-9-5-6-10-21(20)24(22)14-18(25)15-26-19-12-11-16-7-3-4-8-17(16)13-19/h3-13,18,25H,2,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUXIBXMHQLVNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CC(COC3=CC4=CC=CC=C4C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole can then be alkylated with 2-bromoethane to introduce the ethyl group.
Ether Formation: The naphthalene moiety can be introduced via an etherification reaction, where the benzimidazole derivative reacts with 2-naphthol in the presence of a base.
Propanol Introduction: Finally, the propanol group can be introduced through a nucleophilic substitution reaction using an appropriate halopropanol derivative.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
1-(2-ethyl-1H-benzimidazol-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The propanol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzimidazole ring can be reduced under hydrogenation conditions.
Substitution: The naphthalene moiety can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of reduced benzimidazole derivatives
Substitution: Formation of nitro or sulfonyl derivatives of the naphthalene moiety
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol would depend on its specific biological target. Generally, compounds with benzimidazole and naphthalene moieties can interact with various enzymes or receptors, potentially inhibiting or activating them. The propanol group might enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-(1H-benzimidazol-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol: Lacks the ethyl group, which might affect its biological activity.
1-(2-methyl-1H-benzimidazol-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol: Has a methyl group instead of an ethyl group, potentially altering its interaction with biological targets.
1-(2-ethyl-1H-benzimidazol-1-yl)-3-(phenoxy)propan-2-ol: Contains a phenyl group instead of a naphthalene moiety, which might change its chemical reactivity and biological properties.
Uniqueness
1-(2-ethyl-1H-benzimidazol-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol is unique due to the combination of its benzimidazole, naphthalene, and propanol groups, which together may confer distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
